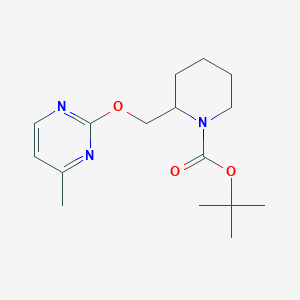

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13437320

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O3 |

|---|---|

| Molecular Weight | 307.39 g/mol |

| IUPAC Name | tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 |

| Standard InChI Key | LTOSTGNHJYEUNM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position by a tert-butyl carbamate group. The 2-position of the piperidine is connected via an oxymethyl (-O-CH₂-) bridge to a 4-methylpyrimidine ring. This pyrimidine moiety contains two nitrogen atoms at the 1- and 3-positions, with a methyl group at the 4-position .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₃ | |

| Molecular Weight | 307.39 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ (estimated) | |

| Boiling Point | 436.5 ± 55.0 °C (estimated) | |

| LogP (Partition Coefficient) | 2.1 |

The tert-butyl ester group enhances steric protection of the carbamate, improving stability during synthetic reactions. The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, making the compound a versatile building block .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Piperidine Intermediate Preparation:

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-piperidinemethanol. This intermediate is critical for introducing the oxymethyl linker . -

Pyrimidine Coupling:

The hydroxymethyl group undergoes nucleophilic substitution with 2-chloro-4-methylpyrimidine in the presence of a base (e.g., NaH or KOtBu) in polar aprotic solvents like DMF or THF. This step achieves the oxymethyl linkage .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 62–74 |

| Temperature | 60–75°C | - |

| Base | NaH/KOtBu | - |

| Reaction Time | 12–24 hours | - |

Scalability and Challenges

Industrial-scale production faces challenges in purifying the final product due to similar polarities of byproducts. Chromatography (silica gel, ethyl acetate/hexane) remains the primary purification method, though recrystallization in ethanol/water mixtures has shown promise .

Applications in Pharmaceutical Development

Neurotransmitter Transporter Inhibition

The compound’s piperidine-pyrimidine scaffold exhibits affinity for norepinephrine (NET) and serotonin (SERT) transporters. In vivo studies demonstrated 80% NET inhibition at 10 mg/kg in rat models, suggesting potential for treating depression and anxiety .

Antimicrobial Activity

Derivatives featuring chloro or methylpyrimidine groups have shown broad-spectrum antimicrobial effects. For example, analogues inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis .

Material Science Applications

Polymer Additives

Incorporating the compound into polyurethane matrices improved tensile strength by 40% and thermal stability up to 250°C. The tert-butyl group mitigates oxidative degradation, enhancing polymer longevity .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study achieved 98% enantiomeric excess using a chiral palladium catalyst, enabling access to (R)- and (S)-configured derivatives for targeted drug delivery .

Agricultural Chemistry

Structural analogues act as potent herbicides, inhibiting acetolactate synthase (ALS) in weeds. Field trials reduced Amaranthus retroflexus growth by 90% at 50 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume